2,5-Bis(benzyloxy)benzoic acid
Overview
Description
2,5-Bis(benzyloxy)benzoic acid is an organic compound with the molecular formula C21H18O4 It is characterized by the presence of two benzyloxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(benzyloxy)benzoic acid typically involves the protection of hydroxyl groups followed by esterification and subsequent hydrolysis. One common method includes the reaction of 2,5-dihydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate, leading to the formation of the benzyloxy groups. The reaction is usually carried out in a solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protection and esterification techniques. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(benzyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
- Oxidation of benzyloxy groups can yield benzoic acid derivatives.
- Reduction can produce benzyl alcohol derivatives.
- Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,5-Bis(benzyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(benzyloxy)benzoic acid involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can form ionic bonds with basic amino acid residues, further stabilizing the interaction .
Comparison with Similar Compounds
- 2,4-Bis(benzyloxy)benzoic acid
- 3,5-Bis(benzyloxy)benzoic acid
- 2,5-Dihydroxybenzoic acid
Comparison: 2,5-Bis(benzyloxy)benzoic acid is unique due to the specific positioning of the benzyloxy groups, which can significantly influence its chemical reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different solubility, stability, and binding properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2,5-bis(phenylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXIICUMJCMYAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443244 | |
Record name | 2,5-bis(benzyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67127-91-7 | |
Record name | 2,5-bis(benzyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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